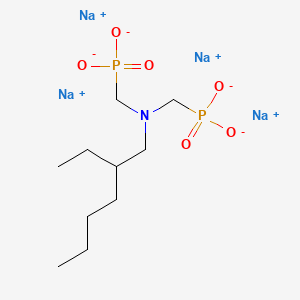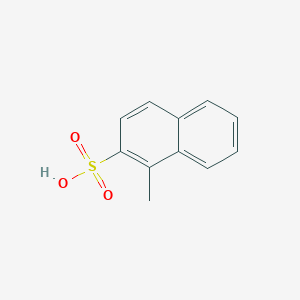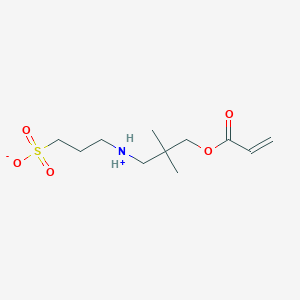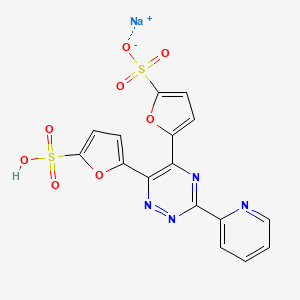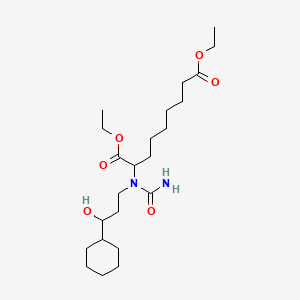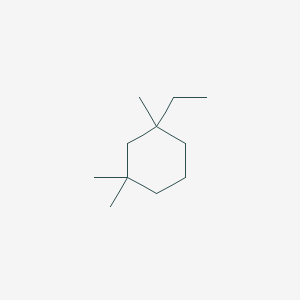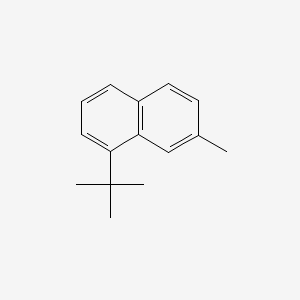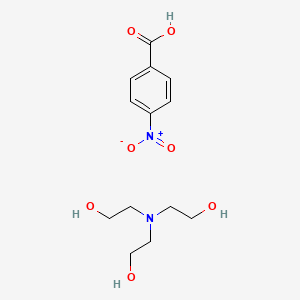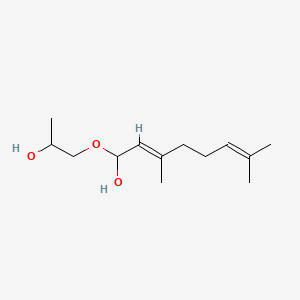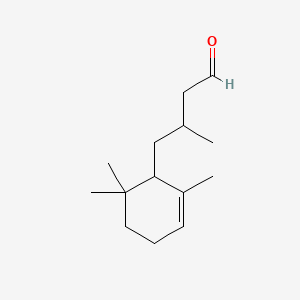
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde is an organic compound with the molecular formula C14H22O. It is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, and air fresheners . This compound is known for its pleasant aroma and is a well-known fragrance allergen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde typically involves the aldol condensation of citral and methyl ethyl ketone. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to distillation to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyric acid.
Reduction: 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. Additionally, it can bind to specific molecular targets, such as the estrogen-related receptor alpha (ERRα), influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Ionone: Another fragrance compound with a similar structure and aroma profile.
α-Cetone: Known for its use in fragrances and personal care products.
Isomethyl-α-ionone: Shares similar applications and chemical properties.
Uniqueness
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butyraldehyde is unique due to its specific structural features, which contribute to its distinct aroma and reactivity. Its ability to undergo various chemical reactions and its widespread use in the fragrance industry highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
93981-61-4 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butanal |
InChI |
InChI=1S/C14H24O/c1-11(7-9-15)10-13-12(2)6-5-8-14(13,3)4/h6,9,11,13H,5,7-8,10H2,1-4H3 |
InChI-Schlüssel |
UHIQPLDNAUEIMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1CC(C)CC=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


